2-(4,6-Dimethylpyrimidin-5-yl)acetic acid hydrochloride
Overview
Description
2-(4,6-Dimethylpyrimidin-5-yl)acetic acid hydrochloride: is a chemical compound with the molecular formula C8H10N2O2·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,6-Dimethylpyrimidin-5-yl)acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dimethylpyrimidine as the core structure.
Acetylation: The pyrimidine ring undergoes acetylation to introduce the acetic acid moiety.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free acid with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4,6-Dimethylpyrimidin-5-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction may produce reduced pyrimidine derivatives.
Scientific Research Applications
Chemistry: 2-(4,6-Dimethylpyrimidin-5-yl)acetic acid hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its pyrimidine core is a common motif in many pharmaceuticals, making it a valuable scaffold for drug design.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethylpyrimidin-5-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- 2-(2,6-Dimethylpyridin-4-yl)acetic acid hydrochloride
- 2-(4,6-Dimethylpyrimidin-5-yl)acetic acid
Comparison:
- 2-(2,6-Dimethylpyridin-4-yl)acetic acid hydrochloride has a similar structure but with a pyridine ring instead of a pyrimidine ring. This difference can affect its chemical reactivity and biological activity.
- 2-(4,6-Dimethylpyrimidin-5-yl)acetic acid is the free acid form of the compound without the hydrochloride salt. The presence of the hydrochloride salt can influence the compound’s solubility and stability.
Uniqueness: 2-(4,6-Dimethylpyrimidin-5-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-5-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-5-7(3-8(11)12)6(2)10-4-9-5;/h4H,3H2,1-2H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNQWBDJTQJUMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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